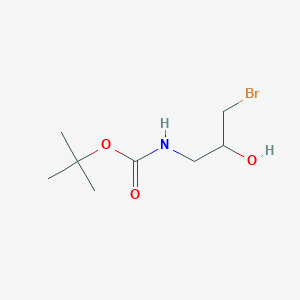

t-Butyl (3-bromo-2-hydroxypropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

T-Butyl (3-bromo-2-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H16BrNO2 . It is a white low melting solid . This compound can be used as an alkylating reagent for the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and 3-Bromopropylamine hydrobromide . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .Molecular Structure Analysis

The molecular weight of this compound is 238.12 . The InChIKey for this compound is IOKGWQZQCNXXLD-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can be used as an alkylating reagent for the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase . It can also be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .Physical And Chemical Properties Analysis

This compound has a melting point of 37-39 °C and a predicted boiling point of 285.3±23.0 °C . Its density is predicted to be 1.279±0.06 g/cm3 . It is slightly soluble in chloroform, sparingly soluble in ethyl acetate, and slightly soluble in methanol .Aplicaciones Científicas De Investigación

Metabolic Hydrolysis of Carbamates

Carbamates are known for their diverse applications in medicinal chemistry due to their metabolic hydrolysis properties. A study by Vacondio et al. (2010) compiled data on the metabolic hydrolysis of medicinal carbamates, revealing a relationship between molecular structure and metabolic stability. This information is crucial for designing carbamates as drugs or prodrugs, indicating potential applications of t-Butyl (3-bromo-2-hydroxypropyl)carbamate in developing new therapeutic agents (Vacondio, Silva, Mor, & Testa, 2010).

Environmental Impact of Carbamates

Smith and Bucher (2012) reviewed the degradation and environmental impact of N-phenyl carbamate chlorpropham, highlighting concerns about environmental toxins and carcinogenicity for humans. This review could suggest environmental considerations for the use and disposal of this compound and similar compounds (Smith & Bucher, 2012).

Use in Oilfield Applications

The exploration of cellulose and its derivatives in oilfield chemicals for petroleum drilling and exploitation demonstrates the potential for carbamate derivatives in enhancing the performance of drilling fluids and cementing materials. Liu et al. (2021) discuss the application prospects of such derivatives, indicating areas where this compound could find utility in petroleum and natural gas industries (Liu et al., 2021).

Bioseparation Processes

Yan et al. (2018) focused on three-phase partitioning (TPP) as a method for bioseparation, which is significant for the separation and purification of bioactive molecules from natural sources. The study underscores the importance of such methods in food, cosmetics, and medicine, suggesting potential applications for carbamate derivatives in these sectors (Yan et al., 2018).

Safety and Hazards

This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P301+P312+P330-P302+P352-P305+P351+P338, suggesting measures to take if exposed or if one feels unwell .

Propiedades

IUPAC Name |

tert-butyl N-(3-bromo-2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABKMJONOAWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)

![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)

![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)